4-(Trifluoromethylsulfonyl)benzyl alcohol
CAS No.: 219872-98-7
VCID: VC0017719
Molecular Formula: C8H7F3O3S
Molecular Weight: 240.2 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-(Trifluoromethylsulfonyl)benzyl alcohol is a chemical compound with the molecular formula C8H7F3O3S. It is characterized by a trifluoromethylsulfonyl group attached to a benzyl alcohol moiety. The presence of the trifluoromethylsulfonyl group imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced metabolic stability, making it valuable in the development of pharmaceuticals and agrochemicals. It can be used for the preparation of substituted heteroaryl- and phenylsulfamoyl compounds as peroxisome proliferator activator receptor (PPAR) agonists . The synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol typically involves introducing the trifluoromethylsulfonyl group to a benzyl alcohol precursor. A common method involves reacting benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base like pyridine under controlled conditions to ensure selective formation of the desired product. Industrial production involves similar synthetic routes on a larger scale, potentially utilizing continuous flow reactors and optimized conditions to enhance efficiency and yield. Purification techniques like distillation and recrystallization are employed to obtain high-purity products. Similar compounds include 4-(Trifluoromethyl)benzyl alcohol, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethylthio)benzyl alcohol. However, 4-(Trifluoromethylsulfonyl)benzyl alcohol is unique due to the trifluoromethylsulfonyl group, which enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. Benzyl alcohol itself (C6H5CH2OH) is a colorless liquid with a mild, pleasant, aromatic odor and is useful as a solvent due to its polarity, low toxicity, and low vapor pressure . |
---|---|
CAS No. | 219872-98-7 |
Product Name | 4-(Trifluoromethylsulfonyl)benzyl alcohol |
Molecular Formula | C8H7F3O3S |
Molecular Weight | 240.2 g/mol |
IUPAC Name | [4-(trifluoromethylsulfonyl)phenyl]methanol |
Standard InChI | InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 |
Standard InChIKey | WRMBATBCNBSFFR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F |
Synonyms | 4-[(Trifluoromethyl)sulfonyl]benzenemethanol; |
PubChem Compound | 18334759 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume